1-(Bromomethyl)-1-ethoxycyclobutane
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Overview
Description
1-(Bromomethyl)-1-ethoxycyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-ethoxycyclobutane can be synthesized through a multi-step process. One common method involves the bromination of 1-(hydroxymethyl)-1-ethoxycyclobutane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-ethoxycyclobutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as hydroxide ions, leading to the formation of 1-(hydroxymethyl)-1-ethoxycyclobutane.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 1-ethoxycyclobutene.
Oxidation: The ethoxy group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent like tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed:
Nucleophilic Substitution: 1-(Hydroxymethyl)-1-ethoxycyclobutane.
Elimination: 1-Ethoxycyclobutene.
Oxidation: 1-(Bromomethyl)-1-ethoxycyclobutanone.
Scientific Research Applications
1-(Bromomethyl)-1-ethoxycyclobutane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Material Science: Utilized in the preparation of polymers and other advanced materials through its reactive bromomethyl group.
Mechanism of Action
The mechanism of action for 1-(Bromomethyl)-1-ethoxycyclobutane primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, facilitating substitution reactions. The ethoxy group can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
1-(Chloromethyl)-1-ethoxycyclobutane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-1-methoxycyclobutane: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness: 1-(Bromomethyl)-1-ethoxycyclobutane is unique due to the combination of its bromomethyl and ethoxy groups, which provide distinct reactivity patterns compared to its analogs. The presence of the bromomethyl group makes it more reactive towards nucleophiles compared to the chloromethyl analog, while the ethoxy group offers different steric and electronic properties compared to the methoxy analog .
Properties
IUPAC Name |
1-(bromomethyl)-1-ethoxycyclobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-2-9-7(6-8)4-3-5-7/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUKMVJLGIIVBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCC1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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